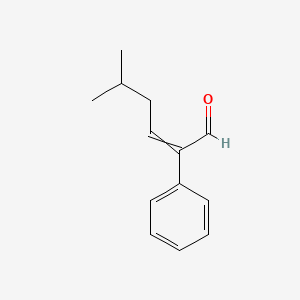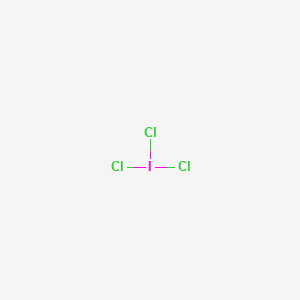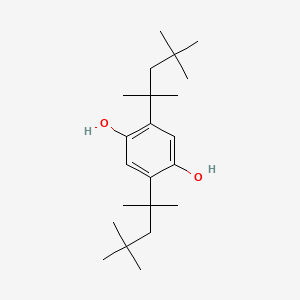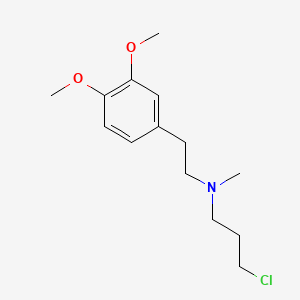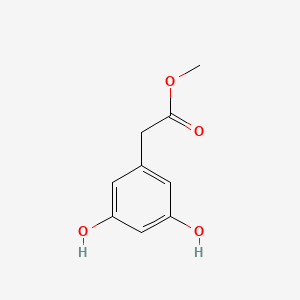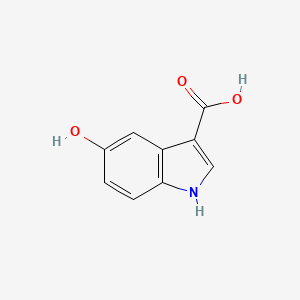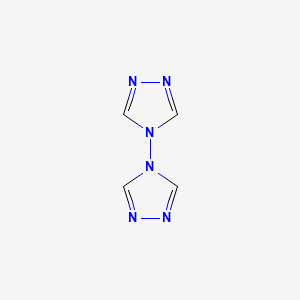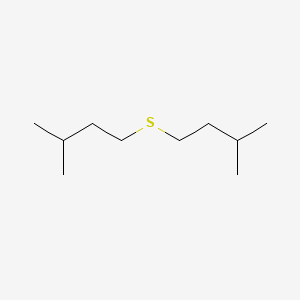
二异戊基硫醚
描述
Diisopentyl sulfide, also known as Bis (3-methylbutyl) sulfide or Isoamyl sulfide, is a type of chemical entity . It is a chemical compound with a molecular formula of C₁₀H₂₂S . It is a clear liquid with a mild, sweet odor .
Synthesis Analysis
Diisopentyl sulfide can be synthesized through a process involving an alkyl halide, thiourea, triethylamine, and tetrachloromethane in wet glycerol . The mixture is stirred magnetically at 50 °C for 12-24 hours. Then water is added to the reaction mixture and the reaction is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of Diisopentyl sulfide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 32 bonds, including 10 non-H bonds, 6 rotatable bonds, and 1 sulfide .Physical And Chemical Properties Analysis
Diisopentyl sulfide is a clear liquid . Its molecular weight is 174.35 daltons . The exact physical and chemical properties such as boiling point, melting point, density, etc., are not available in the search results.科学研究应用
Renewable Energy Applications
Diisopentyl sulfide, like other organic sulfides, may play a role in the development of energy storage systems . Organic sulfides are being explored for their potential use in battery technologies , particularly as electrolyte components in lithium-sulfur batteries . These batteries are known for their high energy density and are considered a promising option for future renewable energy storage solutions .
Environmental Science
In environmental science, Diisopentyl sulfide could be used to study the biogeochemical cycles of sulfur . Understanding the role of sulfur compounds in the environment is crucial for addressing issues like acid rain , soil fertility , and atmospheric chemistry . Research in this area could lead to better environmental monitoring and pollution control strategies .
Materials Science
Diisopentyl sulfide might find applications in materials science, particularly in the synthesis of metal sulfides with unique properties. Metal sulfides are important in creating semiconductors , catalysts , and photovoltaic materials . The study of organic sulfides can contribute to the development of new materials with enhanced performance for various technological applications .
Analytical Chemistry
In analytical chemistry, Diisopentyl sulfide could be used as a standard in chromatographic analysis to identify and quantify sulfur-containing compounds. Its well-defined properties make it suitable for use in gas chromatography and mass spectrometry , aiding in the analysis of complex mixtures and environmental samples .
Synthesis and Chemical Production
Diisopentyl sulfide is relevant in synthetic chemistry, where it can be used as a reagent or intermediate in the synthesis of other chemicals. It could be involved in the production of pharmaceuticals , agrochemicals , and flavoring agents . Research into its reactivity and transformation could lead to more efficient synthetic routes for various compounds .
Agriculture
In agriculture, sulfur compounds are essential for plant growth. Diisopentyl sulfide could be used in studies related to soil sulfur cycles and the role of sulfur in plant nutrition . It may also have potential applications in the development of sulfur-based fertilizers that are more environmentally friendly and efficient .
安全和危害
While specific safety and hazard information for Diisopentyl sulfide is not available in the search results, it’s important to handle all chemical compounds with care, using appropriate safety measures. This includes wearing protective clothing and eye protection, and ensuring good ventilation in the working area .
未来方向
The market for Diisopentyl sulfide has been experiencing steady growth due to several factors. One key trend driving the growth of the market is the increasing demand for personal care and cosmetic products . The growing awareness regarding personal hygiene and cleanliness has also contributed to the market growth . The Asia-Pacific region, in particular, offers lucrative growth opportunities for market players operating in this sector .
作用机制
Target of Action
Diisopentyl sulfide primarily targets Palladium (II) . Palladium (II) is a metal extensively used in various industries such as automobile, chemical, and electronic industry . The interaction of Diisopentyl sulfide with Palladium (II) is crucial for the extraction of Palladium (II) from hydrochloric acid media .
Mode of Action
Diisopentyl sulfide interacts with its target, Palladium (II), by forming a 2:1 adduct . This adduct, known as Pd(DIS)2Cl2, is a square-planar complex where Diisopentyl sulfide acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the Diisopentyl sulfide .
Biochemical Pathways
It’s known that sulfur-containing compounds like diisopentyl sulfide can influence thesulfur cycle . The sulfur cycle encompasses a series of complex aerobic and anaerobic transformations of sulfur-containing molecules, influencing biological carbon transfers and other biogeochemical cycles .
Pharmacokinetics
It’s known that diisopentyl sulfide can be used in an extractant for palladium (ii) from hydrochloric acid media . Factors such as Diisopentyl sulfide concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase were studied .
Result of Action
The interaction of Diisopentyl sulfide with Palladium (II) results in the formation of a 2:1 adduct, Pd(DIS)2Cl2 . This adduct is a square-planar complex where Diisopentyl sulfide acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the Diisopentyl sulfide . This interaction is crucial for the extraction of Palladium (II) from hydrochloric acid media .
Action Environment
The action of Diisopentyl sulfide is influenced by various environmental factors. For instance, the extraction of Palladium (II) from hydrochloric acid media using Diisopentyl sulfide is influenced by factors such as Diisopentyl sulfide concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase .
属性
IUPAC Name |
3-methyl-1-(3-methylbutylsulfanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEWNTJADCWFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060264 | |
| Record name | Butane, 1,1'-thiobis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopentyl sulfide | |
CAS RN |
544-02-5 | |
| Record name | 1,1′-Thiobis[3-methylbutane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,1'-thiobis(3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1'-thiobis[3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,1'-thiobis[3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





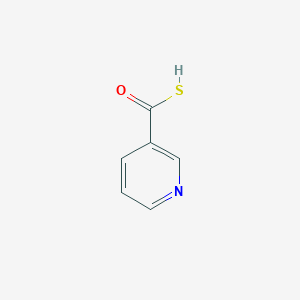
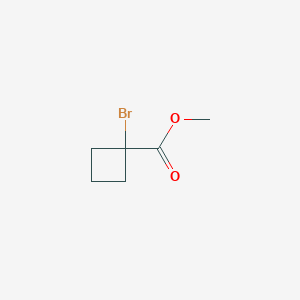
![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1583445.png)
